

# Spectroscopic Profile of (-)-Chrysanthenone: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Chrysanthenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, **(-)-Chrysanthenone**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. The data is organized into clear, tabular formats for ease of comparison and is supplemented with detailed experimental protocols.

## Introduction to (-)-Chrysanthenone

**(-)-Chrysanthenone**, a bicyclic monoterpene ketone, is a known constituent of various essential oils and has garnered interest for its potential biological activities. Accurate and thorough spectroscopic analysis is paramount for its unambiguous identification and for elucidating its role in various chemical and biological processes. This guide focuses on the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(-)-Chrysanthenone**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Chrysanthenone

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.68	m	
H-3	5.35	m	
H-4 $\alpha$	2.55	ddd	18.0, 6.0, 2.0
H-4 $\beta$	2.15	ddd	18.0, 2.5, 2.0
H-5	2.95	m	
CH <sub>3</sub> -8	1.75	d	1.5
CH <sub>3</sub> -9	1.18	s	
CH <sub>3</sub> -10	0.85	s	

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Chrysanthenone**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	54.5
C-2	125.0
C-3	120.0
C-4	38.5
C-5	58.0
C-6	42.0
C-7	212.0
C-8	21.0
C-9	26.5
C-10	21.5

Solvent:  $\text{CDCl}_3$ . Spectrometer frequency: 100 MHz.

### Table 3: IR Spectroscopic Data for Chrysanthenone

Functional Group	Absorption Frequency ( $\text{cm}^{-1}$ )	Intensity
C=O (Cyclobutanone)	~1780	Strong
C=C (Alkene)	~1640	Medium
C-H ( $\text{sp}^3$ )	2850-2960	Strong
C-H ( $\text{sp}^2$ )	~3030	Medium

### Table 4: Mass Spectrometry Data for Chrysanthenone

m/z	Relative Intensity (%)	Proposed Fragment
150	Base Peak	$[\text{M}]^+$
122	High	$[\text{M} - \text{CO}]^+$
107	High	$[\text{M} - \text{CO} - \text{CH}_3]^+$
91	Medium	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
79	Medium	$[\text{C}_6\text{H}_7]^+$

Ionization Method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of spectroscopic data for terpenoids like **(-)-Chrysanthenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of approximately 5-10 mg of purified **(-)-Chrysanthenone** is dissolved in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 0-220 ppm is typically used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a liquid sample like **(-)-Chrysanthenone**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ).

- **Data Processing:** The final spectrum is presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

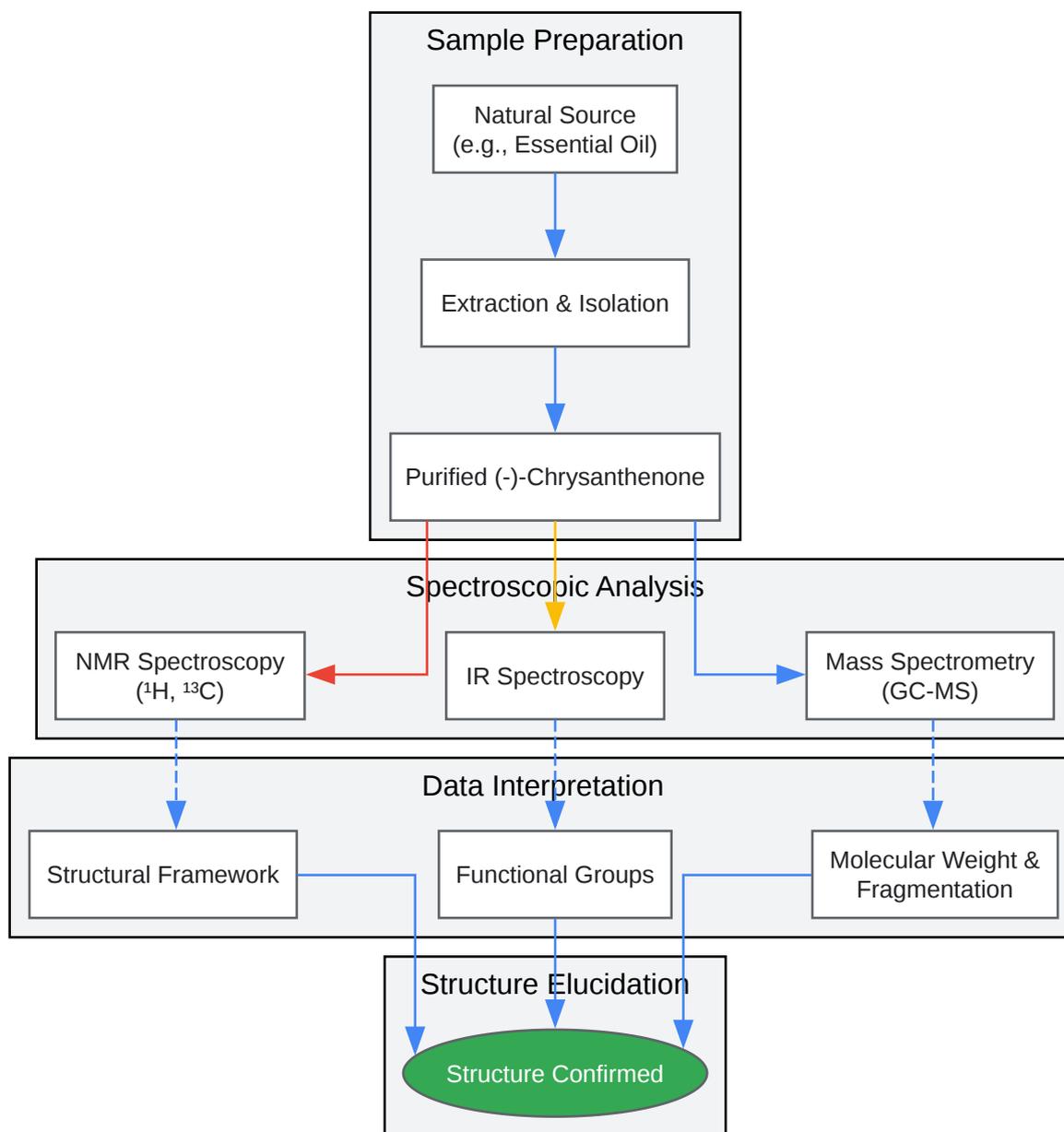
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Methodology:**

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. For GC-MS, a dilute solution of **(-)-Chrysanthenone** in a volatile solvent like dichloromethane or diethyl ether is injected into the GC.
- **Instrumentation:** An Electron Ionization (EI) mass spectrometer is commonly used.
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each fragment is measured, and a mass spectrum is generated, plotting relative intensity against  $m/z$ .

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(-)-Chrysanthenone**.



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Caption: Workflow for Spectroscopic Analysis of **(-)-Chrysanthenone**.

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